molecular formula C16H23NOS B2598418 N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049575-04-3

N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2598418
CAS No.: 1049575-04-3
M. Wt: 277.43
InChI Key: CHQUNWGBKDTILD-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1049575-04-3) is a synthetic organic compound with a molecular formula of C 16 H 23 NOS and a molecular weight of 277.4 g/mol . This carboxamide derivative features a cyclopentane core substituted with a thiophen-2-yl group and an N-cyclohexylcarboxamide moiety. While specific biological data for this compound is limited, its structural framework is found in compounds with significant research potential. Molecules incorporating both cyclohexyl and thiophene groups, linked via a carboxamide bridge, are frequently investigated in medicinal chemistry for their diverse biological activities . For instance, closely related structures possessing the 1-(thiophen-2-yl)cyclopentanecarboxamide scaffold have been studied for their potential anti-inflammatory and anti-cancer properties, with mechanisms that may include the modulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cell lines . Furthermore, similar thiophene-carboxamide compounds are known to be explored as selective inhibitors for enzymes like neuronal nitric oxide synthase (nNOS), highlighting the value of this chemotype in neuroscience research . This compound is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-cyclohexyl-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c18-15(17-13-7-2-1-3-8-13)16(10-4-5-11-16)14-9-6-12-19-14/h6,9,12-13H,1-5,7-8,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQUNWGBKDTILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves several steps. One common method includes the condensation reaction of cyclohexylamine with thiophene-2-carboxylic acid, followed by cyclization with cyclopentanone under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: Substitution reactions can occur at the thiophene ring, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Scientific Research Applications

N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cannabinoid receptors.

    Medicine: Research has shown potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with cannabinoid receptors in the body. It binds to these receptors, modulating various signaling pathways and exerting its effects. The molecular targets include CB1 and CB2 receptors, which are involved in pain perception, inflammation, and other physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide with structurally related compounds, focusing on substituent effects, physical properties, and crystallographic data.

Table 1: Comparative Analysis of Cyclopentanecarboxamide Derivatives

Compound Name Substituent(s) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Structural Features
This compound (hypothetical) Thiophen-2-yl - - ~307.45* Aromatic heterocycle, chair conformation
1-(Phenylamino)cyclopentanecarboxamide Phenylamino 90 166 232.29 Planar aryl group, intramolecular H-bonding
1-[(4-Methylphenyl)amino]cyclopentanecarboxamide 4-Methylphenylamino 85 120 246.32 Increased hydrophobicity, lower m.p.
N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide Naphthalen-1-ylthiourea - - 312.43 Thiourea linkage, triclinic crystal system
[3.1-8Y] Diphenylethylamino 38 - 538.73 (calc.) Branched alkyl chain, protein interaction

*Estimated based on analogous compounds.

Key Comparisons:

Substituent Effects on Physical Properties: The thiophen-2-yl group likely enhances π-π stacking compared to phenylamino derivatives (e.g., 1-(phenylamino)cyclopentanecarboxamide, m.p. 166°C) . However, steric hindrance from the cyclohexyl group may reduce crystallinity relative to smaller substituents. Hydrogen Bonding: Thiourea derivatives (e.g., ) exhibit stronger intermolecular N–H···S and N–H···O interactions, whereas carboxamides like [3.1-8Y] rely on N–H···O bonds for stability .

Crystallographic Behavior: The triclinic crystal system observed in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide contrasts with the monoclinic or orthorhombic systems typical of simpler carboxamides. The thiophen-2-yl analog may adopt similar packing patterns, stabilized by O–H···O or N–H···O bonds . Mercury software (used for crystal visualization) highlights the role of hydrogen bonds and void spaces in determining solubility and stability .

Biological Relevance: Protein-protein interaction inhibitors like [3.1-8Y] demonstrate that bulky substituents (e.g., diphenylethylamino) enhance binding affinity but reduce synthetic yield (38%). The thiophen-2-yl group’s smaller size may improve yield while maintaining bioactivity.

Research Findings:

  • Synthetic Challenges: Derivatives with aromatic substituents (e.g., thiophen-2-yl) often require precise reaction conditions to avoid side products, as seen in the synthesis of 1-[(4-methoxyphenyl)amino]cyclopentanecarboxamide (50% yield) .
  • Thermodynamic Stability : Density-functional theory (DFT) studies on similar molecules suggest that exact-exchange terms in functionals improve accuracy in predicting molecular properties (e.g., atomization energies with <3 kcal/mol error) .

Biological Activity

N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C15H19N1O1S1C_{15}H_{19}N_{1}O_{1}S_{1}. Its structural features include a cyclohexyl group and a thiophene moiety, which are believed to play significant roles in its biological interactions.

Preliminary investigations suggest that this compound may interact with various biological targets, modulating their activity. The thiophene ring is particularly noted for its potential to engage with enzymes or receptors, influencing pathways related to inflammation and microbial resistance.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. The unique structure of this compound may enhance its efficacy against certain pathogens.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models. Its mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.

3. Glucokinase Activation

Recent studies highlight the compound's potential as a glucokinase (GK) activator, which is significant in managing type 2 diabetes mellitus (T2DM). Related compounds have demonstrated the ability to improve glucose homeostasis without inducing hypoglycemia, suggesting a favorable safety profile for therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria in vitro.
Study 2Anti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in treated models.
Study 3Glucokinase ActivationImproved glucose tolerance in db/db mice without hypoglycemic episodes.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamideCyclopentyl groupModerate antimicrobial activity
N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamideCycloheptyl groupEnhanced steric hindrance may affect binding affinity
N-cyclobutyl-1-(thiophen-2-yl)cyclopentanecarboxamideCyclobutyl groupReduced reactivity compared to cyclohexyl variant

Future Directions

Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its biological effects. Understanding these interactions will be crucial for developing novel therapeutic agents based on this compound.

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